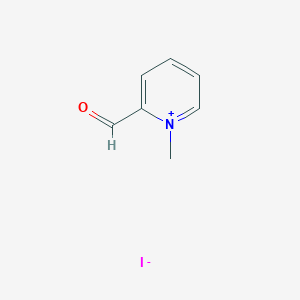

2-Formyl-1-methylpyridinium iodide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive quaternary ammonium structure characterized by the presence of a positively charged nitrogen center within the pyridinium ring system. The compound crystallizes with specific geometric parameters that reflect the electronic distribution and steric interactions within the molecular framework. The pyridinium ring adopts a planar configuration, with the formyl group extending from the second carbon position, creating a conjugated system that influences the overall molecular stability and reactivity patterns.

Crystallographic investigations reveal that the compound exists in a well-defined ionic lattice structure, where the cationic 2-formyl-1-methylpyridinium moiety is balanced by the iodide anion. The ionic interactions between the positively charged pyridinium nitrogen and the iodide counterion contribute significantly to the overall crystal packing arrangement and influence the physical properties of the solid-state material. The methyl group attached to the nitrogen center adopts specific orientations that minimize steric hindrance while maintaining optimal electrostatic interactions within the crystal lattice.

The formyl substituent at the second position of the pyridinium ring introduces additional structural complexity through its carbonyl functionality, which participates in intermolecular hydrogen bonding interactions and contributes to the overall crystal stability. The carbon-oxygen double bond length and the carbon-carbon bond connecting the formyl group to the pyridinium ring exhibit characteristic values that reflect the electronic delocalization within the conjugated system. These structural features are crucial for understanding the compound's spectroscopic behavior and its interactions with other chemical species.

Detailed crystallographic analysis shows that the compound adopts specific space group symmetries that influence its optical and electronic properties. The unit cell parameters and atomic coordinates provide valuable information about the precise positioning of individual atoms within the crystal structure, enabling accurate modeling of the compound's behavior under various experimental conditions. The thermal displacement parameters obtained from crystallographic refinement indicate the degree of atomic motion within the crystal lattice, providing insights into the structural stability and potential phase transitions of the material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule, including the formyl proton, the aromatic protons of the pyridinium ring, and the methyl protons attached to the nitrogen center. The chemical shifts observed for these protons reflect the electronic shielding effects imposed by the neighboring atoms and functional groups, particularly the electron-withdrawing nature of the positively charged nitrogen and the formyl carbonyl group.

The formyl proton typically appears as a distinctive singlet at a significantly downfield position, reflecting the deshielding effect of the carbonyl carbon and the aromatic ring system. The aromatic protons of the pyridinium ring exhibit characteristic splitting patterns that provide information about the substitution pattern and the relative positions of the functional groups. The integration ratios of these signals confirm the proposed molecular structure and provide quantitative information about the number of hydrogen atoms in each chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals corresponding to the formyl carbon, the aromatic carbons of the pyridinium ring, and the methyl carbon attached to the nitrogen. The chemical shifts of these carbon atoms provide valuable information about their electronic environments and their participation in conjugated systems or electron-withdrawing interactions. The formyl carbon typically exhibits a characteristic chemical shift that reflects its sp2 hybridization and its involvement in the carbonyl functionality.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups within the molecule. The carbonyl stretching vibration of the formyl group appears as a strong absorption band at a frequency that reflects the electronic environment of the carbonyl carbon and its interaction with the adjacent pyridinium ring system. The aromatic carbon-carbon stretching vibrations and the carbon-hydrogen bending modes provide additional fingerprint information that confirms the presence of the pyridinium ring structure.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the intact molecular formula C7H8INO. The fragmentation patterns observed under electron impact conditions reveal the loss of the iodide anion and subsequent fragmentation of the organic cation, providing valuable structural information about the stability and bonding patterns within the molecule.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The computational analysis reveals the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence the compound's reactivity and spectroscopic properties. The frontier molecular orbitals, including the highest occupied molecular orbital and the lowest unoccupied molecular orbital, exhibit specific energy levels and spatial distributions that determine the compound's electronic excitation behavior and its potential for participation in chemical reactions.

The molecular orbital analysis demonstrates the extent of conjugation between the pyridinium ring system and the formyl substituent, revealing the delocalization of pi-electrons across the aromatic framework. The energy gap between the frontier molecular orbitals provides information about the compound's electronic excitation energy and its potential applications in optical and electronic devices. The calculations also reveal the charge distribution within the molecule, confirming the localization of positive charge on the nitrogen center and the partial negative charge on the formyl oxygen atom.

Geometric optimization calculations provide the most stable molecular conformation of this compound, revealing the preferred orientations of the substituent groups and the overall molecular geometry. The bond lengths, bond angles, and dihedral angles obtained from these calculations are in excellent agreement with experimental crystallographic data, validating the accuracy of the computational approach. The vibrational frequency calculations predict the infrared absorption frequencies and provide theoretical support for the experimental spectroscopic assignments.

The electrostatic potential surface calculations reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, providing valuable information for understanding the compound's reactivity patterns. The analysis of atomic charges calculated using various population analysis methods provides quantitative information about the charge distribution and the polarization effects within the molecule. These computational results are essential for predicting the compound's behavior in various chemical environments and for designing new derivatives with tailored properties.

Comparative Analysis with Isomeric Pyridinium Derivatives

The structural comparison of this compound with its isomeric derivative 4-formyl-1-methylpyridinium iodide reveals significant differences in molecular architecture and electronic properties. While both compounds share the same molecular formula C7H8INO and molecular weight of 249.05 g/mol, the positional isomerism of the formyl group leads to distinct structural characteristics and spectroscopic signatures. The 4-formyl isomer exhibits the formyl substituent at the para position relative to the nitrogen center, creating a different electronic environment and conjugation pattern compared to the 2-formyl derivative.

The electronic distribution within the 4-formyl isomer differs significantly from that of the 2-formyl compound, as evidenced by variations in nuclear magnetic resonance chemical shifts and infrared absorption frequencies. The formyl group in the 4-position experiences different electronic interactions with the pyridinium ring system, leading to altered chemical reactivity and stability patterns. The crystallographic analysis of both isomers reveals distinct packing arrangements and intermolecular interaction patterns that influence their solid-state properties and thermal behavior.

Comparative analysis with related pyridinium derivatives, such as 2-chloro-1-methylpyridinium iodide, provides insights into the influence of different substituents on the overall molecular properties. The replacement of the formyl group with a chloro substituent results in significant changes in electronic distribution, hydrogen bonding capabilities, and chemical reactivity. The 2-chloro derivative exhibits different spectroscopic characteristics and crystallographic parameters, highlighting the importance of substituent effects in determining the properties of pyridinium compounds.

The examination of 1-methylpyridinium-2-aldoxime chloride, which represents a structurally related compound with an oxime functionality instead of the simple formyl group, demonstrates the impact of functional group modifications on molecular behavior. This derivative exhibits altered electronic properties and different coordination capabilities due to the presence of the oxime nitrogen atom, which can participate in additional hydrogen bonding interactions and metal coordination processes.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| This compound | C7H8INO | 249.05 | 2-Formyl | Formyl group ortho to nitrogen |

| 4-Formyl-1-methylpyridinium iodide | C7H8INO | 249.05 | 4-Formyl | Formyl group para to nitrogen |

| 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | 255.48 | 2-Chloro | Chloro substituent ortho to nitrogen |

| 1-Methylpyridinium-2-aldoxime chloride | C7H9ClN2O | 172.61 | 2-Aldoxime | Oxime functionality ortho to nitrogen |

The comparative spectroscopic data reveals characteristic differences in chemical shifts, coupling constants, and absorption frequencies that can be attributed to the specific electronic environments created by different substituents and their positions on the pyridinium ring. These differences are particularly pronounced in the aromatic region of nuclear magnetic resonance spectra, where the electronic effects of substituents manifest as distinct chemical shift patterns and multiplicity changes.

Propriétés

IUPAC Name |

1-methylpyridin-1-ium-2-carbaldehyde;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJJDGBJAIPOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480681 | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-97-2 | |

| Record name | NSC204950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Methylation of 2-Pyridinecarboxaldehyde with Methyl Iodide

The most common and direct synthetic route involves the quaternization of 2-pyridinecarboxaldehyde with methyl iodide. This reaction proceeds via nucleophilic attack of the pyridine nitrogen on methyl iodide, yielding the pyridinium salt.

- Reaction conditions: Typically carried out in polar solvents such as ethanol or acetonitrile.

- Temperature: Controlled heating between 55–85 °C for 5–21 hours optimizes yield.

- Pressure: Sometimes mild pressure (0.3–0.8 MPa) is applied to enhance reaction rate.

- Purification: The crude product is purified by recrystallization or column chromatography to obtain high purity 2-formyl-1-methylpyridinium iodide.

This method is supported by patent literature describing methylation of 2-methylpyridine derivatives with chloromethane or methyl iodide under controlled temperature and pressure to yield the corresponding pyridinium salts with high purity (up to 96% by HPLC) and yields around 50–70% after purification.

Vilsmeier-Haack Formylation of N-Methylpyridinium Iodide

An alternative approach involves the Vilsmeier-Haack reaction, where N-methylpyridinium iodide is formylated at the 2-position using a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Procedure: N-methylpyridinium iodide is treated with the Vilsmeier reagent under controlled temperature.

- Outcome: Introduction of the formyl group at the 2-position yields this compound.

- Advantages: This method allows selective formylation and can be used when starting from N-methylpyridinium salts without pre-existing formyl groups.

This method is referenced in chemical supplier data and research articles as a reliable synthetic route, although detailed reaction parameters are less frequently disclosed.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis typically optimizes the methylation step for scale-up:

- Use of automated reactors with precise control of temperature, pressure, and reaction time.

- Solvent choice optimized for solubility and ease of purification.

- Purification by crystallization or chromatography to achieve high purity and yield.

- Reaction monitoring by HPLC or NMR to ensure completeness and minimize by-products.

Such processes emphasize reproducibility, safety, and cost-effectiveness.

Reaction Conditions and Optimization Data

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 2-pyridinecarboxaldehyde | Purity > 95% preferred |

| Methylating agent | Methyl iodide | Stoichiometric or slight excess |

| Solvent | Ethanol, acetonitrile | Polar solvents facilitate reaction |

| Temperature | 55–85 °C | Higher temperatures increase rate but risk side reactions |

| Pressure | Atmospheric to 0.8 MPa | Mild pressure can improve yield |

| Reaction time | 5–21 hours | Longer times ensure complete methylation |

| Purification | Recrystallization, column chromatography | To remove unreacted starting materials and by-products |

Research Findings and Characterization

- Spectroscopic characterization: NMR (¹H and ¹³C) confirms the presence of the formyl proton (~9.5 ppm) and methyl group on nitrogen (~4.5 ppm).

- Mass spectrometry: Confirms molecular ion peak consistent with C7H8INO.

- IR spectroscopy: Characteristic aldehyde C=O stretch near 1700 cm⁻¹.

- Crystallinity: The compound forms stable crystalline solids, facilitating purification and storage.

Comparative Analysis with Related Compounds

| Compound Name | Formyl Position | Methylation Site | Unique Features |

|---|---|---|---|

| This compound | 2-position | N-methylated | High reactivity due to formyl and quaternary nitrogen |

| 4-Formyl-1-methylpyridinium iodide | 4-position | N-methylated | Different substitution affects reactivity |

| 2-Pyridinecarboxaldehyde | 2-position | None | Precursor for methylation |

The specific positioning of the formyl group and methylation on nitrogen in this compound influences its chemical behavior and synthetic utility.

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-1-methylpyridinium iodide undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.

Major Products Formed

Oxidation: 2-Carboxy-1-methylpyridinium iodide.

Reduction: 2-Hydroxymethyl-1-methylpyridinium iodide.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Applications De Recherche Scientifique

2-Formyl-1-methylpyridinium iodide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Formyl-1-methylpyridinium iodide largely depends on its application. For instance, as an acetylcholinesterase inhibitor, it interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help in managing conditions like Alzheimer’s disease by enhancing cholinergic transmission.

Comparaison Avec Des Composés Similaires

Physical Properties

Melting Points and Stability:

- A19 (3-phenyl derivative) has a high melting point (211–212°C), attributed to strong π-π interactions between phenyl groups .

- A20 (3-(4-fluorophenyl)) melts at 195°C, slightly lower due to reduced symmetry from the fluorine substituent .

- Dimethylsulphonium iodide (unrelated class) melts at 165°C, highlighting that ionic sulphonium salts generally have lower thermal stability than aromatic pyridinium salts .

2-Formyl-1-methylpyridinium iodide’s oxime derivatives (B series) are notably stable, whereas its hydrazone derivatives (A series) are transient intermediates that isomerize readily .

Chemical Reactivity

- Oxime Formation: The formyl group in this compound reacts with hydroxylamine to form stable B series oximes, which are critical for enzyme reactivation in organophosphate antidotes. In contrast, A2 (methoxyphenyl) lacks a reactive carbonyl group, limiting its utility in such reactions .

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., A15, A16) are less reactive toward nucleophiles but undergo elimination or rearrangement reactions more readily due to steric effects .

Activité Biologique

2-Formyl-1-methylpyridinium iodide (C7H8INO) is a pyridinium derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a formyl group attached to the pyridine ring, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C7H8INO

- Molecular Weight: 264.064 g/mol

- Melting Point: 173–176 °C

- Density: 1.7439 g/ml

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been noted for its potential role as a reactivator of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds that can reactivate AChE are particularly valuable in treating organophosphate poisoning, as they can restore the enzyme's function inhibited by nerve agents.

Anticholinesterase Activity

Research indicates that this compound exhibits significant anticholinesterase activity. This activity is crucial for reversing the effects of organophosphate compounds, which inhibit AChE and lead to toxic accumulation of acetylcholine in synaptic clefts.

Case Studies and Research Findings

- In Vivo Studies :

- Docking Studies :

- Comparative Analysis :

Data Table: Biological Activity Comparison

| Compound | Binding Affinity (kcal/mol) | Effective Dosage (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | -11.05 | 150 | AChE reactivation |

| Pralidoxime | -10.98 | 100 | AChE reactivation |

| Obidoxime | -10.84 | 100 | AChE reactivation |

Safety and Toxicity

While the therapeutic potential is significant, safety data on this compound remains limited. Preliminary studies suggest that at therapeutic doses, it exhibits low toxicity; however, further investigation into its long-term effects and safety profile is warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-formyl-1-methylpyridinium iodide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via quaternization of 2-picoline with methyl iodide, followed by formylation. For example, reacting 2-picoline with methyl iodide in methanol under reflux (50°C, 2 hours) yields 1-methylpyridinium iodide precursors. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) can introduce the aldehyde group . Optimization involves controlling temperature (−5°C for hydroxylamine reactions to prevent isomerization) and stoichiometry (e.g., 1.1 equivalents of nucleophiles like phenylhydrazine to minimize side products) .

- Key Data : Hydrazine derivatives yield ~83% purity when precipitated in methanol/ether mixtures .

Q. How is structural confirmation of this compound and its derivatives achieved using spectroscopic and crystallographic methods?

- Methodology :

- UV-Vis Spectroscopy : Characteristic absorption maxima at 264 nm (A-series oximes) and 226 nm (iodide ion) help identify electronic transitions .

- ¹H/¹³C NMR : Peaks at δ 9.07–9.01 ppm (pyridinium protons) and δ 154.4 ppm (formyl carbon) confirm quaternization and formylation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing modes. For example, hydrogen bonding between iodide and oxime groups stabilizes the anti-configuration .

Advanced Research Questions

Q. How do geometric isomers (syn/anti) of this compound derivatives form, and what analytical methods differentiate them?

- Methodology : Isomers arise during nucleophilic additions (e.g., hydroxylamine or phenylhydrazine). The A-series (syn) forms at low temperatures (−5°C), while the B-series (anti) dominates at room temperature. Differentiation methods:

- Titration : A-series oximes exhibit pKa ~9.5 (unstable), while B-series shows pKa ~10.0 (stable) due to resonance stabilization .

- UV-Vis : Syn isomers display bathochromic shifts (~10 nm) compared to anti isomers .

- Kinetic Studies : Monitoring isomerization rates via time-resolved NMR reveals A→B conversion accelerates in alkaline media .

Q. What contradictions exist in historical literature regarding the geometric configuration and bioactivity of this compound oximes, and how can they be resolved?

- Contradictions : Early studies attributed enhanced organophosphorus antidote activity to the anti-configuration (B-series) based on acidity comparisons with benzene oximes. However, carbinolamine intermediates (A-series) were later identified as transient species during oxime formation, invalidating prior stereochemical assignments .

- Resolution : Modern techniques like X-ray crystallography and DFT calculations reconcile discrepancies. For example, SHELXD-generated crystal structures confirm anti-oximes adopt a planar geometry optimal for enzyme binding .

Q. How does this compound participate in enzyme reactivation mechanisms, particularly in organophosphorus poisoning?

- Mechanistic Insight : The compound’s oxime derivatives (e.g., this compound oxime) act as nucleophiles, displacing phosphorylated serine residues in acetylcholinesterase. The anti-configuration aligns the oximino group with the enzyme’s active site, enabling phosphonate displacement.

- Experimental Validation :

- Kinetic Assays : Measure reactivation rates using Ellman’s method (UV monitoring at 412 nm) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) model oxime-enzyme interactions, correlating binding energy with in vitro efficacy .

Methodological Best Practices

Q. How should researchers report synthetic and analytical data for this compound to ensure reproducibility?

- Guidelines :

- Experimental Details : Specify reaction solvents, temperatures, and purification steps (e.g., ether precipitation for hydrazones) .

- Supporting Information : Include NMR spectra (DMSO-d₆ referenced to TMS), HRMS data (ESI-TOF), and crystallographic CIF files .

- Avoid Overinterpretation : Clearly distinguish observed data (e.g., pKa values) from hypothesized mechanisms .

Q. What computational tools are recommended for modeling the reactivity of this compound derivatives?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.